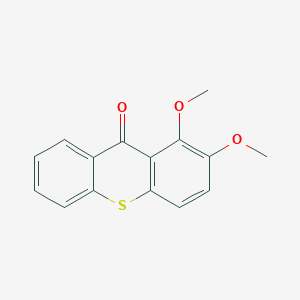

1,2-dimethoxy-9H-thioxanthen-9-one

Description

Propriétés

Formule moléculaire |

C15H12O3S |

|---|---|

Poids moléculaire |

272.3 g/mol |

Nom IUPAC |

1,2-dimethoxythioxanthen-9-one |

InChI |

InChI=1S/C15H12O3S/c1-17-10-7-8-12-13(15(10)18-2)14(16)9-5-3-4-6-11(9)19-12/h3-8H,1-2H3 |

Clé InChI |

LZAPWMRTQFPWQE-UHFFFAOYSA-N |

SMILES |

COC1=C(C2=C(C=C1)SC3=CC=CC=C3C2=O)OC |

SMILES canonique |

COC1=C(C2=C(C=C1)SC3=CC=CC=C3C2=O)OC |

Origine du produit |

United States |

Synthetic Methodologies for 1,2 Dimethoxy 9h Thioxanthen 9 One and Its Analogs

Classical Synthetic Approaches to the 9H-Thioxanthen-9-one Core Structure

The synthesis of the 9H-thioxanthen-9-one scaffold, the central structure of the target molecule, is a well-established area of organic chemistry with several effective methods.

Cyclization Reactions for Thioxanthone Scaffold Construction

Cyclization reactions are a cornerstone in the synthesis of the thioxanthone core. One prominent method involves the acid-catalyzed cyclization of 2-mercaptobenzoic acid with an appropriate aromatic partner. Concentrated sulfuric acid is often employed to facilitate this intramolecular condensation, leading to the formation of the tricyclic thioxanthone system. acs.org

Another powerful approach utilizes aryne chemistry. The tandem intermolecular nucleophilic coupling of a benzoate (B1203000) with an aryne, followed by an intramolecular electrophilic cyclization, provides an efficient route to thioxanthones. nih.gov For instance, the reaction of silylaryl triflates with cesium fluoride (B91410) and a thiosalicylate can generate an aryne in situ, which then reacts to form the thioxanthone skeleton in a one-pot synthesis under mild conditions. acs.org This method is advantageous due to its generality and the avoidance of harsh acidic conditions. nih.govacs.org

Furthermore, photo-oxidation of 9H-thioxanthenes offers a direct route to thioxanthones. This can be achieved using molecular oxygen and visible light in the presence of a metal-free photocatalyst like riboflavin (B1680620) tetraacetate, providing a green and high-yielding process. mdpi.comnih.gov

Precursor-Based Syntheses of 9H-Thioxanthen-9-ones

The synthesis of thioxanthones can also be achieved starting from pre-functionalized precursors. A notable example is the reaction of (2-fluorophenyl)(2-halophenyl)methanones with sodium sulfide (B99878) nonahydrate in dimethylformamide (DMF). This method is efficient for preparing a variety of 9H-thioxanthen-9-ones. researchgate.net

Additionally, the palladium-catalyzed sulfonylative homocoupling of benzophenones bearing leaving groups at the 2 and 2' positions presents a modern and versatile approach to thioxanthone 10,10-dioxides, which can be subsequently converted to thioxanthones. nih.gov This strategy benefits from the use of readily available starting materials. nih.gov

Strategies for Regioselective Functionalization and Substituent Introduction at the 1,2-Positions

Once the thioxanthone core is assembled, the next critical step is the regioselective introduction of substituents, specifically the dimethoxy groups at the 1 and 2 positions for the target compound.

Approaches for Dimethoxylation and Other Positional Functionalizations

The introduction of methoxy (B1213986) groups onto the thioxanthone scaffold can be challenging due to the directing effects of the existing carbonyl and sulfide functionalities. A direct synthesis of 1,2-dimethoxy-9H-xanthen-9-one, a close analog, involves the reaction of methyl 2-bromobenzoate (B1222928) and 3,4-dimethoxyphenol, followed by hydrolysis and cyclization. mdpi.com A similar strategy could be envisioned for the thioxanthone analog, likely starting with a sulfur-containing benzoic acid derivative.

For existing thioxanthone cores, functionalization often relies on directing groups or the use of specific reagents that favor certain positions. For example, the presence of a hydroxyl group can direct subsequent methylation. The photopolymerization efficiency of various hydroxy and methoxy thioxanthone derivatives has been studied, indicating that the position of these substituents significantly influences their electronic properties. instras.com Specifically, 2-methoxy and 4-methoxy derivatives have shown high photoinitiation activity. instras.com

Derivatization Utilizing Halogenated Thioxanthone Intermediates

Halogenated thioxanthones are versatile intermediates for introducing a wide range of functional groups through cross-coupling reactions. nih.gov For instance, a 2-bromothioxanthone can be prepared and subsequently used in reactions to introduce other substituents. researchgate.net Similarly, 3-chlorothioxanthen-9-one-10,10-dioxide can undergo nucleophilic aromatic substitution with various amines. nih.gov

The synthesis of halogenated anthraquinones, which shares structural similarities, can be achieved from halogenated thiophenes, highlighting the use of halogenated precursors in building complex aromatic systems. sciforum.net These halogenated intermediates can then be subjected to reactions like the Suzuki cross-coupling to introduce aryl or other groups. sciforum.net

Advanced Synthetic Transformations, Including Schiff Base Reactions

Schiff base formation is a valuable tool for the derivatization of thioxanthones. This typically involves the reaction of an amino-substituted thioxanthone with an aldehyde or ketone. researchgate.netijstr.org For example, 1-amino substituted thioxanthone derivatives can be prepared and subsequently reacted to form more complex structures. nih.govnih.gov The reaction of 2-bromothioxanthone with amine compounds can lead to the formation of Schiff bases, which can then be used to synthesize a variety of heterocyclic derivatives. researchgate.net

The condensation reaction of thiophene-2-carbaldehyde (B41791) with amines is a common method to produce Schiff bases. nih.gov These reactions are generally high-yielding and proceed under mild conditions. ijstr.orgnih.gov The resulting Schiff bases can then be used in further transformations, such as reactions with thioglycolic acid to form thiazolidin-4-ones. researchgate.net

Synthesis of Oxidized Thioxanthone Analogs (e.g., 9H-Thioxanthen-9-one 10,10-Dioxides)

The 9H-thioxanthen-9-one 10,10-dioxide core is an important structural motif, serving as an acceptor unit in materials for organic electronics, such as thermally activated delayed fluorescence emitters. nih.govacs.org Traditionally, these compounds were synthesized either through multi-step sequences involving the ring closure of diaryl sulfones or, more commonly, by the oxidation of a pre-existing thioxanthone skeleton. nih.govacs.orgsemanticscholar.org However, these methods can suffer from limitations regarding the scope of compatible functional groups. nih.govacs.org

A modern and facile approach to 9H-thioxanthen-9-one 10,10-dioxides involves the palladium-catalyzed sulfonylative homocoupling of appropriately substituted benzophenones. nih.govresearchgate.net This strategy offers a modular and scalable route to these important heterocycles. nih.govacs.org

The reaction typically employs a 2,2'-disubstituted benzophenone, where the substituents are leaving groups like triflates or bromides. nih.govacs.org Sodium dithionite (B78146) (Na₂S₂O₄) is used as a masked "SO₂²⁻" synthon. nih.govacs.org Gratifyingly, the reaction proceeds in good yields using an air-stable and inexpensive Pd(II) catalyst, such as Pd(dppf)Cl₂, in a dipolar aprotic solvent like DMSO with mild heating. nih.govacs.org A key advantage of this method is that it does not require the addition of an external base or quaternary ammonium (B1175870) salts. nih.govacs.org The process is sensitive to the choice of solvent, with DMSO providing better reproducibility than other solvents like DMF. nih.gov

At least 1.5 equivalents of sodium dithionite are necessary for the complete conversion of the starting material, though a larger excess is often well-tolerated and sometimes required. nih.govacs.org The proposed mechanism involves the oxidative addition of the Pd(0) catalyst to one of the aryl-leaving group bonds, followed by the insertion of a sulfur dioxide equivalent. A second intramolecular oxidative addition and subsequent reductive elimination releases the thioxanthone 10,10-dioxide product and regenerates the active catalyst. acs.org

| Entry | Starting Benzophenone | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2,2'-dibromobenzophenone | Pd(dppf)Cl₂ | DMSO | 80 | 16 | >70 |

| 2 | 2,2'-bis(triflyloxy)benzophenone | Pd(dppf)Cl₂ | DMSO | 80 | 16 | >70 |

Table 1: Representative Conditions for Pd-Catalyzed Sulfonylative Homocoupling. Data compiled from multiple examples in the cited literature. nih.govacs.org

The oxidation of a pre-formed 9H-thioxanthen-9-one is the most common and traditional route to its corresponding 10,10-dioxide. nih.govacs.org This approach is direct but can be limited by the functional group tolerance of the chosen oxidant. nih.govacs.org

A contemporary and environmentally benign method utilizes visible light photocatalysis. nih.gov In this procedure, 9H-thioxanthene can be quantitatively oxidized to thioxanthone using molecular oxygen as the terminal oxidant. nih.gov The reaction is promoted by a metal-free photocatalyst, such as riboflavin tetraacetate, and irradiated with visible blue light in a solvent like acetonitrile. nih.gov This method is advantageous as it operates under neutral conditions, avoiding the use of harsh chemical oxidants or metal catalysts. nih.gov

Another reported method involves reacting thioxanthene (B1196266) with tert-butyl nitrite (B80452) and 2,3-dicyano-5,6-dichloro-p-benzoquinone (DDQ) under an oxygen atmosphere, irradiated by a blue LED lamp, to afford the thioxanthone in near-quantitative yield. chemicalbook.com While this demonstrates an oxidation pathway, stronger oxidizing conditions are typically required to convert the sulfide bridge of the thioxanthone to a sulfone (the 10,10-dioxide). The synthesis of 3-substituted thioxanthen-9-one-10,10-dioxides has been achieved using reagents like m-chloroperoxybenzoic acid (m-CPBA) to oxidize the corresponding thioxanthone precursor. nih.gov

| Precursor | Method | Reagents | Conditions | Product | Yield (%) |

| 9H-Thioxanthene | Photocatalytic Oxidation | Riboflavin tetraacetate, O₂ | Blue light, MeCN | 9H-Thioxanthen-9-one | Quantitative |

| 9H-Thioxanthene | Photocatalytic Oxidation | DDQ, t-BuONO, O₂ | Blue light, DCE | 9H-Thioxanthen-9-one | 99 |

Table 2: Examples of Oxidative Pathways to Thioxanthones. nih.govchemicalbook.com

Development of Aza-Analogues and Related Heterocyclic Fusions

The development of aza-analogues of thioxanthones, where one or more carbon atoms in the benzene (B151609) rings are replaced by nitrogen, is of interest for creating novel heterocyclic structures with potentially new biological activities. rsc.orgresearchgate.net These are also referred to as benzothiopyranopyridinones.

An efficient method for preparing these aza-thioxanthones has been developed, starting from readily accessible (2-fluorophenyl)(2-halophenyl)methanones. researchgate.net The key step is a reaction with hydrated sodium sulfide (Na₂S·9H₂O) in DMF at a moderate temperature of 60°C. This procedure is applicable to the synthesis of various isomers, including 5H- nih.govbenzothiopyrano[2,3-b]pyridin-5-ones, 5H- nih.govbenzothiopyrano[2,3-c]pyridin-5-ones, and 10H- nih.govbenzothiopyrano[3,2-c]pyridin-10-ones, by starting with appropriately substituted 2-, 3-, or 4-chloropyridines, respectively. researchgate.net This method provides a versatile entry into this class of fused heterocyclic systems.

Spectroscopic and Structural Characterization of 1,2 Dimethoxy 9h Thioxanthen 9 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 1,2-dimethoxy-9H-thioxanthen-9-one in solution. By analyzing the behavior of atomic nuclei in a magnetic field, a detailed map of the molecular framework can be constructed.

¹H NMR: In the proton NMR spectrum of this compound, the methoxy (B1213986) groups are expected to produce sharp singlets in the range of δ 3.8–4.0 ppm. The aromatic protons will exhibit a more complex series of multiplets in the downfield region (approximately δ 7.0–8.5 ppm), with their specific chemical shifts and coupling constants dictated by the substitution pattern on the thioxanthenone core. For comparison, the aromatic protons of the parent thioxanthen-9-one (B50317) appear between δ 7.45 and 8.61 ppm. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the thioxanthenone scaffold is typically observed as a downfield signal. The carbons of the methoxy groups will appear in the upfield region, while the sp²-hybridized aromatic carbons will populate the midfield of the spectrum. For context, in derivatives like 2-isopropyl-7-(pyridin-4-yl)-9H-thioxanthen-9-one, a full set of carbon signals can be assigned using two-dimensional techniques.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is extrapolated from known values for thioxanthenone and its derivatives.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic C-H | 7.0 - 8.5 | 115 - 140 |

| -OCH₃ | 3.8 - 4.0 | 55 - 60 |

| C=O | - | ~180 |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the functional groups present in a molecule and their bonding environment.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1630-1680 cm⁻¹. The presence of the methoxy groups will give rise to C-O stretching vibrations, usually observed around 1250 cm⁻¹ and 1050 cm⁻¹. Aromatic C-H stretching bands will appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings will be visible in the 1450-1600 cm⁻¹ range.

Table 2: Expected Vibrational Frequencies for this compound Data is based on characteristic group frequencies and data for related thioxanthenone structures.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| C=O Stretch | 1630 - 1680 | 1630 - 1680 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| C-O Stretch | 1050 - 1250 | 1050 - 1250 |

| C-S Stretch | 600 - 800 | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to show characteristic absorption bands arising from π→π* and n→π* transitions within the aromatic and carbonyl chromophores. The position and intensity of these bands are sensitive to the substitution pattern on the thioxanthenone core. For instance, the UV spectrum of 2,3-dimethoxy-9H-thioxanthen-9-one, an isomer of the title compound, has been reported. google.com Generally, thioxanthenone derivatives exhibit strong absorptions in the UV region, with multiple bands often observed between 200 and 400 nm. The methoxy groups, being electron-donating, are likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted thioxanthen-9-one.

Table 3: Representative UV-Vis Absorption Maxima for Substituted Thioxanthenones

| Compound | λ_max (nm) | Solvent |

|---|---|---|

| 3,6-Dimethoxy-9H-xanthen-9-one | 241, 307 | Not Specified |

| 2,3-Dimethoxy-9H-thioxanthen-9-one | Reported, specific λ_max not provided in snippet | Acetonitrile |

X-ray Crystallography for Precise Solid-State Molecular Architecture

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Molecular Ion Peak: In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

Fragmentation Pattern: The fragmentation of thioxanthenone derivatives under electron ionization (EI) typically involves the loss of small, stable molecules. For this compound, characteristic fragmentation pathways would likely include the loss of a methyl group (CH₃) from a methoxy substituent to give a [M-15]⁺ ion, followed by the loss of a carbonyl group (CO) to yield a [M-15-28]⁺ ion. The exact fragmentation pattern provides a fingerprint that can be used to confirm the identity of the compound and distinguish it from its isomers. The mass spectra of various thioxanthene (B1196266) derivatives have been studied, providing a basis for predicting the fragmentation of the title compound. grafiati.com

Advanced Computational Studies on 1,2 Dimethoxy 9h Thioxanthen 9 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) has become a primary method in quantum chemistry for investigating the electronic properties of molecules. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying medium to large systems. researchgate.net DFT calculations are used to determine optimized molecular geometry, electronic distribution, and various reactivity descriptors. Studies on related thioxanthene (B1196266) derivatives have successfully employed DFT to understand their structure and behavior. researchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe chemical reactivity and electronic transitions. pearson.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. pearson.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov A small energy gap suggests high chemical reactivity and lower stability. nih.govresearchgate.net

Computational studies on thioxanthene derivatives utilize HOMO-LUMO analysis to predict their reactivity. nih.gov For 1,2-dimethoxy-9H-thioxanthen-9-one, DFT calculations would reveal the energies of these orbitals and their spatial distribution. While specific calculated values for this compound are not available in the cited literature, the table below illustrates the typical data obtained from such an analysis for a related thioxanthenone derivative.

Table 1: Illustrative Frontier Molecular Orbital Properties for a Thioxanthenone Derivative This table presents hypothetical data for illustrative purposes.

| Parameter | Value (eV) |

| EHOMO | -6.25 |

| ELUMO | -2.15 |

| Energy Gap (ΔE) | 4.10 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 2.15 |

| Global Hardness (η) | 2.05 |

| Chemical Potential (μ) | -4.20 |

| Electrophilicity Index (ω) | 4.30 |

Source: Hypothetical data based on general values for similar compounds. nih.govresearchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals corresponding to the familiar Lewis structure elements, such as bonds and lone pairs. uni-muenchen.dewikipedia.orgwisc.edu This method is invaluable for understanding intramolecular charge transfer, hyperconjugative interactions, and delocalization effects. numberanalytics.com By examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs, one can quantify the stabilization energy (E(2)) associated with these delocalizations. uni-muenchen.de

Table 2: Illustrative Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Thioxanthenone Derivative This table presents hypothetical data for illustrative purposes.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (Ocarbonyl) | π* (C=C) | 5.8 |

| LP (Omethoxy) | σ* (C-C) | 2.5 |

| π (C=C) | π* (C=C) | 20.1 |

| σ (C-H) | σ* (C-C) | 1.5 |

Source: Hypothetical data based on general principles of NBO analysis. researchgate.netuni-muenchen.de

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov It illustrates the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. nih.govnih.gov

In this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the methoxy (B1213986) oxygen atoms due to their high electronegativity and lone pairs. Conversely, positive potential would be expected around the hydrogen atoms. Such maps are critical for understanding intermolecular interactions and predicting reaction pathways. nih.gov

While MEP provides a general picture of reactivity, Average Local Ionization Energy (ALIE) and Fukui functions offer more quantitative, site-specific reactivity information. ALIE indicates the energy required to remove an electron from a specific point on the molecule's surface; lower ALIE values correspond to more reactive sites for electrophilic attack.

Fukui functions (f(r)) describe the change in electron density at a particular point when the total number of electrons in the system changes. They are used to identify sites for nucleophilic attack (f+(r)), electrophilic attack (f-(r)), and radical attack (f0(r)). These local reactivity descriptors provide a more refined understanding of a molecule's chemical behavior than global indices alone.

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. Calculating BDEs is essential for understanding the chemical stability of a molecule and predicting potential degradation pathways. Weaker bonds, indicated by lower BDE values, are more likely to break during chemical reactions or upon exposure to energy sources like heat or light. For this compound, calculating the BDEs for bonds such as the C-S, C-O, and C-H bonds would provide insight into its thermal stability and potential fragmentation patterns.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful method for studying the electronic excited states of molecules. researchgate.netrsc.orgcecam.org TD-DFT calculations can predict electronic absorption spectra by determining the vertical excitation energies from the ground state to various excited states, along with their corresponding oscillator strengths. researchgate.net

This analysis is crucial for understanding the photophysical properties of this compound, such as its color and behavior upon light absorption. For thioxanthenone derivatives, which are known for their use as photosensitizers, TD-DFT provides essential information about the nature of the electronic transitions (e.g., n→π* or π→π*). researchgate.net

Table 3: Illustrative TD-DFT Calculated Excitation Energies and Oscillator Strengths for a Thioxanthenone Derivative This table presents hypothetical data for illustrative purposes.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S1 | 3.20 | 387 | 0.005 | HOMO -> LUMO (n→π) |

| S2 | 3.55 | 349 | 0.250 | HOMO-1 -> LUMO (π→π) |

| S3 | 3.90 | 318 | 0.110 | HOMO -> LUMO+1 (π→π) |

| S4 | 4.15 | 299 | 0.085 | HOMO-2 -> LUMO (π→π) |

Source: Hypothetical data based on general principles of TD-DFT. researchgate.net

Simulation of UV-Vis Spectra and Investigation of Intramolecular Charge Transfer

The electronic absorption properties of thioxanthenone derivatives are critical for applications such as photoinitiators and electrochromic materials. rsc.org Time-Dependent Density Functional Theory (TD-DFT) is a state-of-the-art quantum-chemical method used to simulate UV-Vis absorption spectra by calculating the energies of vertical electronic excitations from the ground state. mpg.dearxiv.org This approach allows for the interpretation of experimental spectra and the prediction of how structural modifications will affect absorption wavelengths. rsc.orgresearchgate.net

For this compound, a TD-DFT calculation would predict the excitation energies and the corresponding oscillator strengths, which determine the intensity of the absorption bands. The simulation protocol typically involves first optimizing the molecule's ground-state geometry using DFT, followed by a TD-DFT calculation to obtain the electronic transitions. mdpi.com The resulting data can be plotted as a simulated spectrum, often using a Gaussian function to broaden the discrete transition lines, which mimics the band shapes seen in experimental measurements. mdpi.com

A key aspect of the electronic structure of substituted thioxanthenones is the potential for Intramolecular Charge Transfer (ICT). In this compound, the methoxy groups (-OCH₃) are electron-donating, while the carbonyl group (C=O) is electron-withdrawing. Upon photoexcitation, an electron can be promoted from a molecular orbital localized on the electron-rich dimethoxy-substituted benzene (B151609) ring to an orbital centered on the electron-deficient carbonyl part of the molecule. TD-DFT calculations can elucidate the nature of these transitions by analyzing the molecular orbitals involved in the excitation, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This analysis confirms the presence of ICT, which is often responsible for the longest-wavelength absorption band and influences the photophysical properties of the molecule.

| Parameter | Typical Value/Method | Significance | Reference |

|---|---|---|---|

| Functional | B3LYP, CAM-B3LYP | Approximation for the exchange-correlation energy in DFT/TD-DFT. | mdpi.com |

| Basis Set | 6-31G(d), 6-31+G(d,p) | Mathematical functions used to describe the shape of atomic orbitals. | mdpi.com |

| Solvent Model | Polarizable Continuum Model (PCM) | Accounts for the effect of a solvent on the electronic structure. | researchgate.net |

| Calculated Output | Excitation Energies (nm), Oscillator Strengths (f) | Predicts the position and intensity of absorption peaks in the UV-Vis spectrum. | rsc.orgmdpi.com |

Calculation of Singlet and Triplet State Energies (ΔEST)

The energy difference between the lowest singlet (S₁) and triplet (T₁) excited states, known as the singlet-triplet energy gap (ΔEST), is a crucial parameter in photochemistry. Thioxanthones are known to be efficient photosensitizers, a property that relies on a process called intersystem crossing (ISC), where the molecule transitions from the S₁ state to the T₁ state. chemicalbook.com The efficiency of ISC is inversely related to the magnitude of ΔEST.

DFT and TD-DFT can be used to calculate the energies of these excited states. The ground state is a singlet state (S₀). The energy of the S₁ state is typically calculated using TD-DFT. The energy of the T₁ state can also be calculated using a similar approach, but specifying a triplet multiplicity. The difference between these calculated energies provides the ΔEST value. For thioxanthenone and its derivatives, the T₁ state is often of an n-π* character, involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. A small ΔEST facilitates efficient ISC, leading to a high quantum yield for triplet state formation, which is essential for applications like photo-driven polymerization reactions. chemicalbook.com

Molecular Docking Simulations for Ligand-Target Recognition and Binding

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This technique is fundamental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of ligand-protein interactions. nih.govnih.gov Thioxanthenone derivatives have been investigated as inhibitors of various enzymes, including those relevant to Alzheimer's disease. nih.gov

Prediction of Binding Affinities and Preferred Binding Orientations

In a molecular docking study involving this compound, the compound would be treated as a flexible ligand and docked into the active site of a target protein. The docking algorithm samples a large number of possible binding poses and scores them based on a scoring function, which estimates the binding affinity. nih.gov The output is a ranked list of binding poses, with the top-ranked pose representing the most probable binding mode.

The binding affinity is typically expressed as a negative value in kcal/mol, where a more negative value indicates a stronger predicted interaction. For example, in a study of thioxanthenone derivatives targeting human butyrylcholinesterase (hBChE), a key enzyme in Alzheimer's disease, molecular modelling studies were performed to understand inhibitor potency. nih.gov A highly potent inhibitor in that study, compound 4 , exhibited a high affinity for the enzyme's active site. nih.gov Docking this compound into a target would similarly predict its binding orientation within the active site, showing how its three-ring structure and methoxy groups fit into the binding pocket.

Characterization of Hydrogen Bonding and Other Non-Covalent Interactions with Protein Active Sites

Beyond predicting the binding pose, docking analysis provides detailed information about the non-covalent interactions that stabilize the ligand-protein complex. These interactions include:

Hydrogen Bonds: The carbonyl oxygen of the thioxanthenone core is a hydrogen bond acceptor. It can form crucial hydrogen bonds with amino acid residues in the protein's active site that can act as hydrogen bond donors (e.g., Tyrosine, Serine, or backbone N-H groups).

Hydrophobic Interactions: The aromatic rings of the thioxanthenone scaffold are hydrophobic and can engage in favorable interactions with nonpolar amino acid residues such as Leucine, Isoleucine, Valine, and Phenylalanine.

π-Stacking: The flat, aromatic ring system can stack with the aromatic side chains of residues like Phenylalanine, Tyrosine, or Tryptophan, contributing significantly to binding affinity.

Analysis of the best-docked pose of this compound would reveal a map of these specific interactions, identifying the key amino acid residues responsible for anchoring the compound in the active site.

| Interaction Type | Ligand Group | Potential Protein Residue Partner | Typical Distance/Geometry |

|---|---|---|---|

| Hydrogen Bond | Carbonyl Oxygen (C=O) | Tyr, Ser, His, Asn, Gln | ~2.5 - 3.5 Å (Acceptor-Donor) |

| π-π Stacking | Thioxanthenone Aromatic Rings | Phe, Tyr, Trp, His | ~3.5 - 4.5 Å (Parallel or T-shaped) |

| Hydrophobic Contact | Entire Scaffold | Ala, Val, Leu, Ile, Pro, Met | Varies |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions

While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.comnih.gov An MD simulation calculates the forces between atoms and uses Newton's equations of motion to predict their subsequent positions and velocities, providing a trajectory that reveals the system's behavior. mdpi.com This is used to assess the stability of a ligand-protein complex, study conformational changes, and analyze the role of solvent molecules. nih.govnih.gov

Analysis of Conformational Stability in Solution

To study the conformational stability of this compound, an MD simulation would be set up with the molecule placed in a simulation box filled with explicit solvent molecules (e.g., water). mdpi.com The simulation is run for a duration typically ranging from nanoseconds to microseconds. nih.govnih.gov

The stability of the molecule's conformation is analyzed by calculating the Root Mean Square Deviation (RMSD) of the atomic positions over time, relative to the initial structure. A low and stable RMSD value over the course of the simulation indicates that the molecule maintains a rigid and stable conformation in solution. nih.gov Conversely, large fluctuations in the RMSD would suggest significant conformational flexibility. For a relatively rigid molecule like a thioxanthenone, the RMSD of the core structure is expected to be stable after an initial equilibration period. nih.gov Further analysis can be done using the Root Mean Square Fluctuation (RMSF), which highlights which parts of the molecule are most mobile. mdpi.com For this compound, one might expect some flexibility in the methoxy group torsions, while the tricyclic core remains largely rigid.

Investigation of Solute-Solvent Interactions via Radial Distribution Functions

The interaction between a solute molecule and the surrounding solvent is crucial in determining its solubility, reactivity, and photophysical properties. Molecular dynamics (MD) simulations are a powerful tool to probe these interactions at an atomic level. A key analytical method used in conjunction with MD simulations is the calculation of radial distribution functions (RDFs), denoted as g(r).

The RDF describes the probability of finding a particle at a certain distance 'r' from a reference particle, relative to the probability expected for a completely random distribution at the same density. libretexts.org For a system like this compound in a solvent, RDFs can be calculated between specific atoms of the solute and the solvent molecules. This provides a detailed picture of the solvation shell structure. libretexts.orgnih.gov

For instance, in a study of this compound in a protic solvent like methanol, one could calculate the RDF between the carbonyl oxygen of the thioxanthenone and the hydroxyl hydrogen of methanol. A sharp peak in this RDF at a short distance (typically around 2-3 Å) would indicate strong hydrogen bonding. researchgate.net Similarly, RDFs for the methoxy groups' oxygen atoms would reveal their involvement in solvent interactions.

Computational studies on related aromatic ketones have demonstrated the utility of RDFs. For example, MD simulations of ginger bioactive compounds, which contain ketone functionalities, in subcritical water and ethanol (B145695) have used RDFs to elucidate the nature of solute-solvent hydrogen bonding. researchgate.net Research on thioxanthone in various solvents has also highlighted how solvent interactions, which can be quantified by RDFs, influence its photophysical pathways, such as intersystem crossing. rsc.orgresearchgate.net

Table 1: Illustrative Radial Distribution Function Peak Positions for Solute-Solvent Interactions

This interactive table provides hypothetical peak positions from a radial distribution function analysis, illustrating potential hydrogen bonding between this compound and a solvent like methanol. The distances are typical for such interactions.

| Interacting Atoms | First Peak Position (Å) | Interpretation |

| Carbonyl Oxygen (Solute) - Hydroxyl Hydrogen (Methanol) | ~2.1 | Strong hydrogen bond |

| Methoxy Oxygen (Solute) - Hydroxyl Hydrogen (Methanol) | ~2.3 | Moderate hydrogen bond |

| Thioxanthene Sulfur (Solute) - Methyl Carbon (Methanol) | ~3.5 | van der Waals interaction |

Note: The data in this table is representative and based on general principles of molecular interactions, as direct experimental or computational RDF data for this compound is not available.

In Silico Prediction of Pharmacological Descriptors (e.g., ADMET Properties)

In the early stages of drug discovery and development, in silico methods are invaluable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions help in identifying potential liabilities and optimizing the molecular structure to achieve a more favorable pharmacological profile. For this compound, various ADMET parameters can be estimated using a range of computational models, many of which are based on quantitative structure-activity relationships (QSAR).

The ADMET profile of a molecule is influenced by its physicochemical properties such as molecular weight, lipophilicity (logP), solubility, and polar surface area. Computational studies on various heterocyclic compounds, including those with structures analogous to thioxanthenones, have shown that these properties can be reliably predicted. nih.govnih.gov For example, the "rule of five" provides a set of guidelines to assess the potential for oral bioavailability based on these descriptors. mdpi.com

For this compound, it is anticipated that the presence of two methoxy groups would influence its polarity and hydrogen bonding capacity, which in turn would affect its absorption and distribution characteristics. The thioxanthenone core itself is a known pharmacophore in some antipsychotic drugs, although its derivatives also present potential for toxicity that needs to be assessed. nih.govdrugbank.comdrugbank.com

Toxicity prediction is a critical component of in silico analysis. Models can predict potential issues such as mutagenicity (e.g., Ames test), carcinogenicity, and cardiotoxicity (e.g., hERG inhibition). researchgate.net For instance, studies on sulfonamide derivatives have successfully employed in silico ADMET prediction to evaluate their potential as drug candidates. nih.govresearchgate.net

Table 2: Predicted Pharmacological and ADMET Properties for this compound

This interactive table presents a set of predicted ADMET properties for this compound. These values are hypothetical and represent the type of data generated in an in silico assessment based on its structure.

| Property | Predicted Value/Classification | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Likely well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High | Suggests good potential for crossing intestinal cell membranes. |

| Distribution | ||

| Blood-Brain Barrier Penetration | Yes | The compound may cross into the central nervous system. |

| Plasma Protein Binding | High | A significant fraction of the compound may be bound to plasma proteins. |

| Metabolism | ||

| CYP2D6 Substrate | Likely | Potential for drug-drug interactions with other CYP2D6 metabolized drugs. |

| CYP3A4 Substrate | Likely | Potential for drug-drug interactions with other CYP3A4 metabolized drugs. |

| Excretion | ||

| Renal Excretion | Low | Primarily cleared through metabolism rather than direct renal excretion. |

| Toxicity | ||

| Ames Mutagenicity | Non-mutagenic | Low likelihood of causing genetic mutations. |

| hERG Inhibition | Potential Inhibitor | Warrants further investigation for potential cardiotoxicity. |

| Hepatotoxicity | Low Risk | Unlikely to cause significant liver damage. |

Disclaimer: The data presented in this table is for illustrative purposes only. It is derived from general predictive models for compounds of this class and does not represent experimentally verified data for this compound.

Investigation of Photophysical Properties of 1,2 Dimethoxy 9h Thioxanthen 9 One and Its Derivatives

Excited State Characterization: Singlet and Triplet States

The photophysical behavior of thioxanthone derivatives is intrinsically linked to the nature and relative energies of their singlet and triplet excited states. Upon absorption of light, the molecule is promoted to an excited singlet state (S₁). From this state, it can return to the ground state (S₀) via fluorescence or undergo intersystem crossing (ISC) to a triplet state (T₁). The efficiency of these processes is heavily influenced by the character of the lowest excited states, which can be of nπ* or ππ* nature.

In thioxanthones, the relative ordering of the nπ* and ππ* excited states is a critical determinant of their photophysical properties. Electron-donating substituents, such as methoxy (B1213986) groups, can raise the energy of the ππ* state, potentially leading to a change in the nature of the lowest singlet and triplet states. For instance, the introduction of electron-donor groups at position 2 of the thioxanthone ring has been shown to increase the separation between the nπ* and ππ* excited states due to the higher electron density in the aromatic system. rsc.org This separation influences the rates of both fluorescence and intersystem crossing.

Fluorescence Spectroscopy: Emission Maxima, Quantum Yields, and Lifetimes

Fluorescence spectroscopy provides valuable insights into the behavior of the singlet excited state. The emission maximum, quantum yield (Φf), and lifetime (τf) are key parameters that characterize the fluorescence properties of a molecule.

For 1,2-dimethoxy-9H-thioxanthen-9-one and its derivatives, the fluorescence spectra are typically broad and their maxima are solvent-dependent. nih.gov A red-shift in the emission spectra is often observed with increasing solvent polarity, indicating a more polar excited state compared to the ground state. rsc.orgnih.gov This phenomenon, known as solvatochromism, is a hallmark of molecules with significant charge-transfer character in their excited state.

The introduction of electron-donating groups, such as methoxy groups, generally leads to higher fluorescence quantum yields and longer singlet lifetimes. rsc.org This is attributed to the increased energy gap between the nπ* and ππ* states, which can reduce the efficiency of intersystem crossing. rsc.org In some cases, a biexponential decay of fluorescence is observed, which has been attributed to slow solvent relaxation processes. rsc.org

| Compound | Solvent | Emission Max (nm) | Quantum Yield (Φf) | Lifetime (τf) (ns) |

| Thioxanthone Derivatives | ||||

| Thioxanthone | Acetonitrile | - | - | - |

| 2-Chlorothioxanthone | Acetonitrile | - | - | - |

| 2-Chlorothioxanthone | MeCN/water (1:1) | - | - | - |

Phosphorescence Studies: Lifetimes and Nature of the Lowest Triplet State

Phosphorescence, the emission of light from a triplet state, provides direct information about the properties of this excited state. The phosphorescence lifetime (τp) and the energy of the emission are characteristic of the lowest triplet state.

Studies on thioxanthone derivatives have shown that the nature of the lowest triplet state can be influenced by factors such as solvent and substitution. acs.org In some instances, phosphorescence spectra shift to longer wavelengths and lifetimes become longer when excited at the longer absorption tail, particularly in solvents like 2-methyltetrahydrofuran. researchgate.net The efficiency of phosphorescence is often linked to the extent of spin-orbit coupling, which facilitates the formally forbidden transition from the triplet state to the singlet ground state. H-aggregation has been suggested to accelerate the intersystem crossing process and prolong the lifetime of the triplet exciton (B1674681) in some 9H-thioxanthen-9-one derivatives. acs.org

Influence of Substituents on Photophysical Parameters

The introduction of substituents onto the thioxanthone core can dramatically alter its photophysical properties. The position and electronic nature of the substituent play a crucial role in modulating the energy levels of the excited states and influencing the rates of radiative and non-radiative decay processes.

Modulation of Charge-Transfer Character

Substituents can significantly modulate the degree of intramolecular charge transfer (CT) in the excited state. Electron-donating groups, such as methoxy or amino groups, in conjugation with the electron-accepting thioxanthone core, can lead to a pronounced CT character in the excited state. clockss.orgnih.gov This is often evidenced by a large Stokes shift and strong solvatochromism. nih.govclockss.org The increased CT character can influence the rates of intersystem crossing and internal conversion, thereby affecting both fluorescence and triplet quantum yields. nih.gov For instance, the addition of methoxy groups to the 1-azathioxanthone core has been shown to modulate the photophysical properties by altering the relative energies and nature of the singlet and triplet excited states. nih.gov

Solvent-Dependent Effects on Electronic Spectra

The electronic absorption and emission spectra of thioxanthone derivatives often exhibit a marked dependence on the solvent environment. As mentioned earlier, the red-shift in fluorescence spectra with increasing solvent polarity is a common observation and is indicative of a more polar excited state. rsc.orgnih.gov This solvatochromic behavior can be used to probe the change in dipole moment upon excitation.

The absorption spectra of thioxanthone derivatives, however, are generally less sensitive to solvent polarity compared to the emission spectra. nih.gov While some small shifts in the absorption maximum can occur, the changes are typically not as pronounced as those observed in fluorescence. nih.gov The transient absorption spectra of the triplet state, however, can show a blue-shift with increasing solvent polarity. researchgate.net

Photoinduced Electron Transfer (PET) and Hydrogen Atom Transfer (HAT) Mechanisms

Excited thioxanthone derivatives are known to participate in photoinduced electron transfer (PET) and hydrogen atom transfer (HAT) reactions, which are fundamental processes in many chemical and biological systems.

In the context of PET, the excited thioxanthone can act as either an electron acceptor or donor, depending on the reaction partner. For example, the triplet state of thioxanthone can be quenched by amines through an electron transfer mechanism, leading to the formation of a thioxanthone radical anion and an amine radical cation. pku.edu.cnustc.edu.cn The efficiency of this process can be influenced by the free energy change of the reaction. pku.edu.cn The quenching of the singlet state of thioxanthone derivatives by amines occurs at near-diffusional rates and is not significantly affected by substituents. rsc.org

Applications in Photoredox Catalysis

Oxidative Quenching Cycles in C-H Functionalization

No research findings were identified that detail the use of this compound in oxidative quenching cycles for C-H functionalization reactions.

Role as Photosensitizers and Photoinitiators in Polymerization

No data or research was found concerning the role of this compound as a photosensitizer or photoinitiator for polymerization processes.

There are no compounds to list in a table as no specific data for this compound or its derivatives in the context of the requested applications were found.

Emerging Applications and Future Research Directions

Development as Theranostic Agents for Biomedical Applications

The unique structure of 1,2-dimethoxy-9H-thioxanthen-9-one and its derivatives makes them promising candidates for the development of theranostic agents, which integrate both therapeutic and diagnostic capabilities into a single molecule. The core thioxanthone structure can be functionalized to target specific biological entities, while its inherent photophysical properties can be harnessed for imaging.

Research into related xanthone (B1684191) structures has demonstrated significant biological activities, including anti-inflammatory and antioxidant properties. mdpi.com For instance, the dihydroxy analogue, 1,2-dihydroxy-9H-xanthen-9-one, has shown potential in mitigating skin aging by inhibiting enzymes that degrade collagen and elastin. researchgate.net This inherent bioactivity, combined with the potential for targeted delivery and imaging, lays the groundwork for developing this compound-based theranostics for a range of diseases.

Applications in Organic Electronic Materials (e.g., Thermally Activated Delayed Fluorescence Emitters, OLEDs)

The field of organic electronics is actively investigating thioxanthone derivatives for their potential in creating efficient and stable devices. Specifically, the 9H-thioxanthen-9-one core is being explored as a building block for Thermally Activated Delayed Fluorescence (TADF) emitters used in Organic Light-Emitting Diodes (OLEDs). nih.gov

TADF materials offer a pathway to achieving high efficiency in OLEDs by harvesting both singlet and triplet excitons, a significant advantage over conventional fluorescent materials. nih.gov The donor-acceptor architecture, crucial for TADF, can be realized by functionalizing the thioxanthone core. For example, derivatives of carbazole (B46965) and thioxanthone have demonstrated blue TADF, leading to the fabrication of OLEDs with notable external quantum efficiencies. nih.gov While many high-efficiency TADF OLEDs are produced using vacuum evaporation, research is also focused on developing solution-processable TADF polymers based on thioxanthone derivatives for more cost-effective manufacturing. rsc.org

The optoelectronic properties of thioxanthone derivatives are highly dependent on the nature and position of their substituents. nih.gov This tunability allows for the rational design of materials with specific emission colors and performance characteristics, making this compound a compound of interest for further investigation in this area.

Advanced Roles in Photoredox Catalysis for Organic Synthesis

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of a variety of chemical bonds under mild reaction conditions. youtube.com Thioxanthone derivatives are gaining attention as effective organic photocatalysts. rsc.orgmdpi.com

For instance, 3,6-dimethoxy-9H-thioxanthen-9-one has been successfully employed as a catalyst for the direct C-H imidation and acyloxylation of arenes. nih.gov This highlights the potential of the thioxanthone scaffold to act as an excited-state reductant, facilitating oxidative quenching cycles for radical aromatic substitution. nih.gov The strong light-absorbing properties of the thioxanthone core make it an efficient photoinitiator for various polymerization processes. lehighchemicals.com The versatility of this compound as a photocatalyst opens up new avenues for developing sustainable and efficient synthetic methodologies.

Potential as Fluorescent Probes for Advanced Biological Imaging

The intrinsic fluorescence of the thioxanthone scaffold makes it a valuable platform for the development of fluorescent probes for advanced biological imaging. nih.gov By attaching specific recognition moieties to the this compound core, researchers can design probes that selectively bind to and visualize biological targets such as ions, enzymes, and other biomolecules.

The development of such probes can provide real-time insights into complex biological processes at the cellular and subcellular levels. The ability to visualize these processes is crucial for understanding disease mechanisms and for the development of new diagnostic tools. The superb specificity and potency of biological toxins, for example, have been harnessed by labeling them with fluorophores to visualize molecular processes in preclinical models. nih.gov This approach demonstrates the potential for creating highly specific imaging agents based on the this compound framework.

Exploration of Novel Derivatization Strategies for Enhanced Bioactivity and Selectivity

To unlock the full therapeutic potential of this compound, researchers are actively exploring novel derivatization strategies. The goal is to enhance its bioactivity and selectivity towards specific biological targets. The synthesis of various thioxanthone derivatives has been a subject of interest, with methods like the Schiff base reaction being employed to introduce diverse functional groups. jocpr.comresearchgate.net

These synthetic modifications can significantly impact the pharmacological properties of the parent compound. For example, the introduction of different substituents can modulate the compound's ability to interact with biological targets, potentially leading to the discovery of new therapeutic agents for a variety of diseases, including cancer and viral infections. nih.gov The synthesis of aza-analogues of 9H-thioxanthen-9-ones has also been explored, further expanding the chemical space for drug discovery. researchgate.net

Integration of Computational and Experimental Approaches in Rational Drug Design

The rational design of new drugs based on the this compound scaffold is greatly benefiting from the integration of computational and experimental approaches. jddhs.comwiley.com Computational methods, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies, are being used to predict the biological activity of novel derivatives and to understand their interactions with target molecules. jddhs.com

This in silico screening allows for the prioritization of compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. nih.gov The synergy between computational predictions and experimental validation provides a powerful strategy for the development of new therapeutic agents with improved efficacy and safety profiles. jddhs.com This integrated approach is crucial for navigating the complexities of drug design and for identifying promising lead compounds for further development. wiley.commdpi.com

Q & A

Q. What are effective synthetic routes for 1,2-dimethoxy-9H-thioxanthen-9-one, and how do substituent positions affect cyclization efficiency?

A one-pot, two-step cyclization method using halogenated precursors (e.g., 2-chloro-6-(4-methoxyphenylthio)-benzonitrile) has been optimized to yield 60% of the target compound, significantly improving over earlier methods . Substituent positions influence reaction efficiency due to steric and electronic effects. For instance, electron-donating groups like methoxy at specific positions enhance cyclization by stabilizing intermediates, while bulky substituents may hinder ring closure .

Q. What spectroscopic and crystallographic methods are used to determine the structure of thioxanthenone derivatives?

- X-ray crystallography resolves intramolecular interactions, such as hydrogen bonding between NH groups and sulfur atoms (e.g., N–H···S = 3.284 Å in a pyrazolone-thioxanthenone hybrid) .

- Optically Detected Magnetic Resonance (ODMR) spectroscopy characterizes triplet-state dynamics, revealing sublevel-specific radiative decay mechanisms (e.g., vibronic coupling between ¹n,π* and ¹π,π* states) .

Advanced Research Questions

Q. How can 3D-QSAR and CoMFA be applied to study antitumor activity of thioxanthenone derivatives?

Comparative Molecular Field Analysis (CoMFA) correlates steric, electrostatic, and hydrophobic fields (log P) with in vivo antitumor efficacy. For pancreatic ductal adenocarcinoma, a CoMFA model achieved a cross-validated of 0.62, with steric/electrostatic contributions (42% each) outweighing hydrophobicity (16%). Alignment strategies like root-mean-square (RMS) fitting outperformed SEAL methods in predictive accuracy .

Q. What metabolic pathways are involved in thioxanthenone derivatives, and how are reactive intermediates identified?

In vitro studies using rat/human microsomes reveal regioselective metabolism:

- Primary pathways : Oxidation of the isopropyl moiety and sulfur atom.

- Key metabolite : A reactive epoxide intermediate (M7) formed via desaturation (M6 → M7), confirmed by trapping with 1,2-diol (M8) after hydrolysis. LC/UV and LC/MS analyses validate metabolite structures, with implications for toxicity studies .

Q. How do photophysical properties like triplet state dynamics inform applications in photodynamic therapy?

ODMR studies show that the sulfur atom in thioxanthenones enhances spin-orbit coupling, stabilizing the phosphorescent triplet state. The -sublevel dominates radiative decay via vibronic coupling, while the -sublevel is influenced by ¹σ,π* transitions localized on sulfur. These properties are critical for designing photosensitizers with long-lived triplet states for energy/electron transfer .

Q. What strategies improve isotopic labeling efficiency in thioxanthenones for pharmacokinetic studies?

Carboxyl-¹⁴C labeling via Friedel-Crafts acylation or nucleophilic substitution on halogenated precursors achieves high isotopic incorporation. For example, 1-fluoro-4-methyl-9H-thioxanthen-9-one derivatives labeled at the carbonyl position enable precise tracking of absorption/distribution in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.